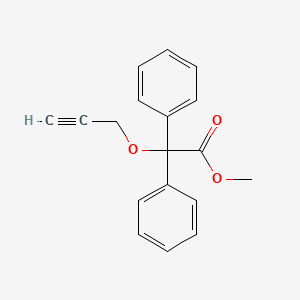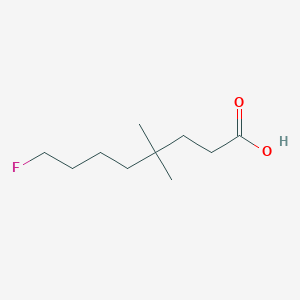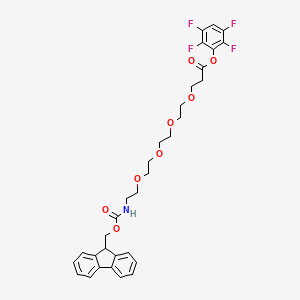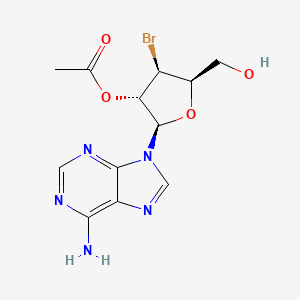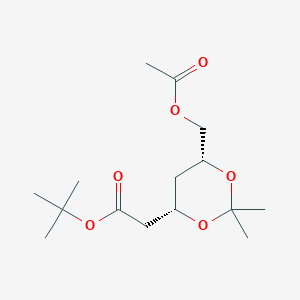![molecular formula C11H11FN2 B13423219 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B13423219.png)
9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrazinoindoles. This compound is characterized by the presence of a fluorine atom at the 9th position and a fused pyrazino[1,2-a]indole ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves multi-step organic reactions. One common method includes the Ugi four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide intermediate. This intermediate then undergoes intramolecular cyclization facilitated by a base such as sodium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) to yield the desired pyrazinoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards.
化学反応の分析
Types of Reactions
9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor of certain enzymes. This interaction can modulate various biochemical pathways, leading to its therapeutic effects .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydropyrazino[1,2-a]indole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
9-Chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole: Contains a chlorine atom instead of fluorine, which affects its reactivity and potency.
1,2,3,4-Tetrahydroquinolino[1,2-a]indole: Similar ring structure but with different substituents, leading to varied applications.
Uniqueness
The presence of the fluorine atom at the 9th position in 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole imparts unique chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C11H11FN2 |
|---|---|
分子量 |
190.22 g/mol |
IUPAC名 |
9-fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
InChI |
InChI=1S/C11H11FN2/c12-10-2-1-3-11-9(10)6-8-7-13-4-5-14(8)11/h1-3,6,13H,4-5,7H2 |
InChIキー |
HOUMNZKXVJXHAL-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CC3=C2C=CC=C3F)CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





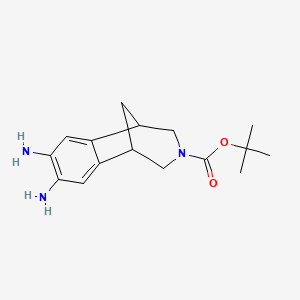
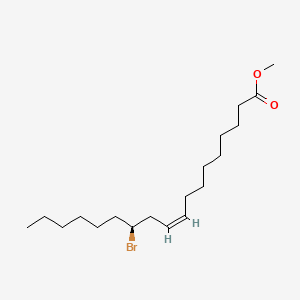

![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
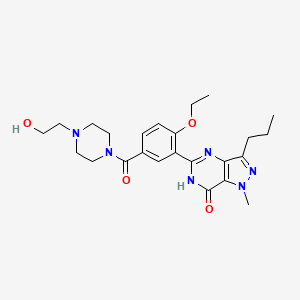
![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)
